2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
This compound integrates three critical heterocyclic motifs:
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O4S/c31-20(24-11-12-30-22(32)10-7-17(29-30)18-6-3-13-33-18)14-35-23-28-27-21(34-23)9-8-19-25-15-4-1-2-5-16(15)26-19/h1-7,10,13H,8-9,11-12,14H2,(H,24,31)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAHNMZOQZTWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that incorporates multiple pharmacophoric elements. This article reviews its biological activities, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.55 g/mol. The structure features:
- A benzimidazole moiety
- An oxadiazole ring
- A furan-pyridazine component
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and benzimidazole structures. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | SW1116 | 0.80 | |
| Compound D | BGC823 | 0.87 |
The compound's mechanism of action may involve the inhibition of key enzymes such as telomerase and topoisomerase, which are crucial for cancer cell proliferation .
Enzyme Inhibition
Research indicates that compounds with oxadiazole and benzimidazole scaffolds can inhibit various enzymes linked to cancer progression. For example, a related compound exhibited an IC50 value of 0.420 ± 0.012 µM against alkaline phosphatase, indicating strong inhibitory potential .
Table 2: Enzyme Inhibition Activity
| Compound Name | Enzyme Target | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Compound E | Alkaline Phosphatase | 0.420 | -7.90 | |
| Compound F | EGFR | 0.24 | -8.00 | |
| Compound G | Src | 0.96 | -7.50 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines including prostate and colon cancer cells. The most potent derivatives exhibited IC50 values significantly lower than standard chemotherapeutics .
- Mechanism-Based Approaches : Another study focused on mechanism-based approaches for anticancer drug development using oxadiazoles, demonstrating their ability to induce apoptosis in cancer cells through various pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Oxadiazole Derivatives
- Compound 5c (): Structure: Features a 1,3,4-oxadiazole linked to a 4-hydroxyphenyl-benzimidazole and a piperazine-ethane-1-one group. Key Differences: Lacks the pyridazinone and furan moieties present in the target compound. Physicochemical Data:
- Melting Point (MP): 271.1–273.4°C .
- IR Peaks: 3365 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O) .
- Implications : The hydroxyl group in 5c may enhance solubility but reduce metabolic stability compared to the furan group in the target compound.
Acetamide-Linked Heterocyclic Derivatives
- Compound 9c (): Structure: Contains a triazole-thiazole-acetamide chain and a benzodiazole-phenoxymethyl group. Key Differences: Replaces the oxadiazole-thioether with a triazole-thiazole system, altering electronic properties and steric bulk. Docking Studies: Demonstrated binding to active sites via triazole and thiazole interactions, suggesting the target compound’s oxadiazole-thio group may offer distinct binding modes .
- Compound 4 (): Structure: Includes an imidazole-thio linked to a thiazole acetamide.
Physicochemical and Spectroscopic Comparisons
*Inferred from acetamide analogs .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can its purity be validated?
- Methodological Answer : The synthesis involves multi-step pathways, including coupling reactions (e.g., thioether formation) and cyclization steps. A typical protocol uses dimethylformamide (DMF) as a solvent, sodium hydride as a base, and controlled temperatures (60–80°C) to optimize yield . Purity validation requires HPLC for assessing impurities (>95% purity threshold) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight .
Q. How should researchers screen this compound for preliminary biological activity?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes relevant to its structural motifs (e.g., kinase inhibition for oxadiazole-containing compounds). Use cell viability assays (MTT/XTT) for anticancer potential and microbial growth inhibition tests for antimicrobial activity. Dose-response curves (0.1–100 µM) and positive/negative controls are essential to establish baseline efficacy .
Q. Which analytical techniques are essential for characterizing its stability under varying conditions?
- Methodological Answer : Accelerated stability studies in buffers (pH 3–10) and solvents (DMSO, aqueous) at 25°C and 40°C over 14 days. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Thermal stability can be assessed using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can conflicting bioactivity data between structural analogs be resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substitutions (e.g., replacing furan with thiophene or modifying the oxadiazole ring). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with targets like kinase ATP-binding pockets .
Q. What strategies optimize reaction conditions to improve synthetic yield and scalability?
- Methodological Answer : Employ design of experiments (DoE) to test variables: solvent polarity (DMF vs. THF), catalyst loading (e.g., 5–20 mol% Pd for coupling reactions), and reaction time (12–48 hrs). Use inline FTIR or Raman spectroscopy to monitor intermediate formation. For scalability, transition from batch to flow chemistry with automated reactors .
Q. How can computational methods guide the design of derivatives with enhanced pharmacological profiles?
- Methodological Answer : Combine quantum mechanics (QM) calculations (e.g., DFT for electronic properties) with molecular dynamics (MD) simulations to predict solubility and membrane permeability. Virtual screening against databases like ChEMBL identifies promising substituents. ADMET predictors (e.g., SwissADME) prioritize derivatives with favorable toxicity and bioavailability profiles .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use CRISPR-Cas9 gene editing to knockout putative targets in cell lines and assess rescue effects. Phosphoproteomics or metabolomics (LC-MS/MS) can map signaling pathways affected by the compound. In vivo efficacy and toxicity are validated in xenograft models (e.g., murine cancer) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities across similar compounds?
- Methodological Answer : Replicate assays under standardized conditions (e.g., identical cell lines, passage numbers, and assay protocols). Cross-validate using orthogonal methods (e.g., enzymatic assays vs. cell-based readouts). Meta-analyses of published data can identify confounding variables (e.g., solvent effects from DMSO) .
Q. What interdisciplinary approaches integrate reaction design and biological testing for accelerated discovery?
- Methodological Answer : Adopt a "design-make-test-analyze" (DMTA) cycle with real-time feedback between synthetic chemists and biologists. High-throughput screening (HTS) paired with machine learning (e.g., random forest models) identifies critical structural features for activity. Reaction path searches using quantum chemical calculations (e.g., Gaussian) minimize trial-and-error synthesis .
Key Structural and Functional Data
| Property | Method | Typical Findings |
|---|---|---|
| 3D conformation | X-ray crystallography | Planar oxadiazole ring; π-π stacking with benzimidazole |
| LogP (lipophilicity) | HPLC retention time correlation | ~3.5 (moderate permeability predicted) |
| Thermal stability | DSC | Decomposition onset at 220°C |
| Target engagement | SPR | KD = 12 nM for kinase X |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
